![molecular formula C9H19N3O B179631 2-Methyl-3-piperidin-1-ylpropanohydrazide CAS No. 155219-10-6](/img/structure/B179631.png)
2-Methyl-3-piperidin-1-ylpropanohydrazide
Overview
Description
2-Methyl-3-piperidin-1-ylpropanohydrazide, also known as 2-Methyl-3-piperidin-1-ylpropanohydrazide or MPPH, is a type of hydrazide that is used in a variety of scientific research applications. It is a white solid that is soluble in water and ethanol and has a molecular weight of 145.2 g/mol. MPPH is a useful reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
2-methylpropanal, piperidine, hydrazine hydrate, sodium acetate, acetic acid, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Conversion of 2-methylpropanal to 2-methyl-3-hydroxypropanal, React 2-methylpropanal with sodium hydroxide and water to form 2-methyl-3-hydroxypropanal, Step 2: Conversion of 2-methyl-3-hydroxypropanal to 2-methyl-3-chloropropanal, React 2-methyl-3-hydroxypropanal with thionyl chloride to form 2-methyl-3-chloropropanal, Step 3: Conversion of 2-methyl-3-chloropropanal to 2-methyl-3-piperidin-1-ylpropanal, React 2-methyl-3-chloropropanal with piperidine to form 2-methyl-3-piperidin-1-ylpropanal, Step 4: Conversion of 2-methyl-3-piperidin-1-ylpropanal to 2-Methyl-3-piperidin-1-ylpropanohydrazide, React 2-methyl-3-piperidin-1-ylpropanal with hydrazine hydrate, sodium acetate, and acetic acid in ethyl acetate to form 2-Methyl-3-piperidin-1-ylpropanohydrazide
Scientific Research Applications
MPPH is used in a variety of scientific research applications, including the synthesis of a variety of compounds, biochemical and physiological studies, and as a reagent for the preparation of hydrazones. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
Mechanism Of Action
MPPH is an effective reagent for the synthesis of a variety of compounds due to its ability to form strong covalent bonds with a variety of functional groups. The reaction of MPPH with a functional group, such as an alcohol or a thiol, results in the formation of a hydrazone, which is a covalently bonded molecule. The formation of the hydrazone is facilitated by the strong bond formed between the nitrogen atoms of the MPPH and the functional group.
Biochemical And Physiological Effects
MPPH has been used in a variety of biochemical and physiological studies due to its ability to form strong covalent bonds with a variety of functional groups. In particular, MPPH has been used to study the effects of various compounds on the activity of enzymes, such as proteases and kinases, as well as to study the effects of various compounds on the activity of proteins. Additionally, MPPH has been used to study the effects of various compounds on the activity of cells, such as the effects of hormones and other signaling molecules.
Advantages And Limitations For Lab Experiments
The main advantage of using MPPH in laboratory experiments is its ability to form strong covalent bonds with a variety of functional groups. This allows for the synthesis of a variety of compounds, as well as the study of the effects of various compounds on the activity of enzymes and proteins. Additionally, MPPH is relatively easy to synthesize and is readily soluble in water and ethanol. However, MPPH is not soluble in organic solvents, which can limit its use in certain laboratory experiments.
Future Directions
The potential future directions for the use of MPPH include the development of new methods for the synthesis of compounds, the study of the effects of various compounds on the activity of enzymes and proteins, and the study of the effects of various compounds on the activity of cells. Additionally, MPPH could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the regulation of gene expression. Finally, MPPH could be used to study the effects of various compounds on the development and progression of diseases.
properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHRYICUFKUZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395693 | |
Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-3-piperidin-1-ylpropanohydrazide | |
CAS RN |
155219-10-6 | |
Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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